1-Chloro-1-fluoroethylene
Overview
Description
1-Chloro-1-fluoroethylene is a colorless gas at room temperature and atmospheric pressure. It is known for its applications in various chemical processes and is characterized by its chlorine and fluorine functional groups . The compound has the chemical formula C₂H₂ClF and a molecular weight of 80.49 g/mol . It is also referred to as chlorofluoroethylene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1-fluoroethylene can be synthesized through the dehalogenation of compounds such as 1-bromo-2,2-dichloro-2-fluoroethane. This process involves the removal of halogen atoms using reagents like zinc in the presence of anhydrous ethanol . Another method involves the reaction of chloroethylene with hydrogen fluoride under high temperature and pressure conditions, often using a catalyst to facilitate the reaction .
Industrial Production Methods: The industrial production of this compound typically involves the reaction of chloroethylene with hydrogen fluoride. This reaction is carried out at high temperatures and pressures, with the use of a catalyst to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-fluoroethylene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups.
Polymerization: The compound can polymerize to form various polymeric materials.
Common Reagents and Conditions:
Zinc in Anhydrous Ethanol: Used for dehalogenation reactions.
Major Products Formed:
Polymeric Materials: Formed through the polymerization of this compound.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
1-Chloro-1-fluoroethylene has several applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 1-chloro-1-fluoroethylene involves its reactivity due to the presence of both chlorine and fluorine atoms. These atoms can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
- 1-Chloro-2-fluoroethylene
- 1,2-Dichloro-1-fluoroethylene
- 1,1-Difluoroethylene
Comparison: 1-Chloro-1-fluoroethylene is unique due to its specific combination of chlorine and fluorine atoms, which gives it distinct reactivity and applications compared to other similar compounds. For example, 1,1-difluoroethylene lacks the chlorine atom, which affects its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
1-chloro-1-fluoroethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClF/c1-2(3)4/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBWSPZHCJXUBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073290 | |
Record name | Ethene, 1-chloro-1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073290 | |
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Molecular Weight |
80.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas; [Alfa Aesar MSDS] | |
Record name | 1-Chloro-1-fluoroethylene | |
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URL | https://haz-map.com/Agents/14167 | |
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CAS No. |
2317-91-1, 26948-99-2 | |
Record name | Ethene, 1-chloro-1-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2317-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Chloro-1-fluoroethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002317911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, chlorofluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026948992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, 1-chloro-1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-1-fluoroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.298 | |
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